1-Oxa-7-azaspiro[3.6]decane acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;1-oxa-8-azaspiro[3.6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H4O2/c1-2-8(4-7-10-8)3-6-9-5-1;1-2(3)4/h9H,1-7H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSBXMJFQKXLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC2(CCNC1)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-85-5 | |
| Record name | 1-oxa-7-azaspiro[3.6]decane; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization Strategies
Retrosynthetic Analysis of 1-Oxa-7-azaspiro[3.6]decane Acetate (B1210297)
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By systematically deconstructing the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.
For 1-oxa-7-azaspiro[3.6]decane acetate, the primary retrosynthetic disconnections involve the cleavage of the C-O and C-N bonds within the heterocyclic rings and the disconnection of the acetate group. A key strategic bond for disconnection is the spirocyclic C-C or C-heteroatom bond, which simplifies the target into more manageable acyclic or monocyclic precursors.
A plausible retrosynthetic pathway would involve:
Disconnection 1 (C-O bond): Cleavage of the ether linkage in the oxetane (B1205548) ring could lead to a substituted azepane ring with a hydroxymethyl and a leaving group. This approach simplifies the spirocyclic structure into a monocyclic intermediate.
Disconnection 2 (C-N bond): Breaking a C-N bond in the azepane ring could yield a linear amino alcohol derivative. This strategy transforms the bicyclic system into a more flexible acyclic precursor, which could then be cyclized in a stepwise manner.
Disconnection 3 (Spirocyclic C-C bond): A more advanced disconnection would involve breaking the bond at the spirocenter, potentially leading to two separate cyclic precursors or a highly functionalized linear chain.
These disconnections highlight the importance of intramolecular cyclization reactions as a key strategy for the forward synthesis of the 1-oxa-7-azaspiro[3.6]decane core.
The synthesis of related oxa-azaspiro[X.Y]decane systems provides valuable insights into potential strategies for constructing the 1-oxa-7-azaspiro[3.6]decane framework. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been extensively studied, often employing intramolecular cyclization or rearrangement reactions. nih.govnih.gov Similarly, diastereoselective gold and palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net
A common strategy involves the construction of one of the heterocyclic rings followed by the formation of the second ring through an intramolecular reaction. For example, a pre-formed azepane ring containing a suitable nucleophile and electrophile can undergo cyclization to form the oxetane ring. Conversely, an oxetane-containing precursor can be elaborated to form the seven-membered azepane ring.
| Oxa-Azaspiro[X.Y]decane System | Key Synthetic Strategy | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Incorporation of a tetrahydrofuran (B95107) ring into an 8-azaspiro[4.5]decane skeleton. | nih.gov |
| 2-Oxa-7-azaspiro[4.5]decane | Diastereoselective Au/Pd relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones. | researchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Michael addition and cyclopropanation to eliminate α, β unsaturated olefinic bonds. | nih.gov |
| 7-Azaspiro[4.5]decanes | Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. | researchgate.net |
These examples demonstrate the versatility of cyclization strategies in the synthesis of complex spirocyclic systems and suggest that similar approaches could be adapted for the synthesis of this compound.
Established and Emerging Synthetic Approaches to the 1-Oxa-7-azaspiro[3.6]decane System
Building upon the insights from retrosynthetic analysis and related systems, specific synthetic methodologies can be employed for the construction of the 1-oxa-7-azaspiro[3.6]decane core. Intramolecular cyclization reactions are particularly powerful in this context.
The formation of one or both of the heterocyclic rings through an intramolecular reaction is a highly efficient strategy for building the spirocyclic framework.
Nitrogen-centered radical cyclizations have emerged as a powerful tool for the formation of C-N bonds. acs.org In the context of 1-oxa-7-azaspiro[3.6]decane synthesis, an N-radical could be generated from a suitable precursor, such as an N-alkenyl-N-haloamine or an N-alkenyl-N-sulfonamide. This radical could then undergo an intramolecular hydrogen atom transfer (HAT) from a suitably positioned C-H bond, followed by radical cyclization onto the alkene to form the azepane ring.
A plausible reaction sequence could involve:
Precursor Synthesis: Preparation of a linear precursor containing an oxetane ring, a nitrogen-containing functional group, and a terminal alkene.
Radical Generation: Generation of an N-centered radical under photoredox or chemical initiation conditions.
HAT and Cyclization: Intramolecular 1,5-HAT followed by a 7-endo-trig radical cyclization to construct the azepane ring and the spirocyclic center.
This methodology offers a mild and efficient route to complex nitrogen-containing heterocycles. researchgate.net
Iodocyclization is a well-established and powerful method for the synthesis of oxygen- and nitrogen-containing heterocycles. nih.gov This reaction involves the electrophilic activation of an alkene by an iodine source, followed by intramolecular attack by a nucleophile, such as a hydroxyl or amino group.
For the synthesis of the 1-oxa-7-azaspiro[3.6]decane system, a precursor containing both a homoallylic alcohol and a suitably positioned amino group could be employed. Treatment with an iodine source would trigger a cascade cyclization, potentially forming both the oxetane and azepane rings in a single step. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substrate. rsc.org
A general approach to oxa-spirocycles has been developed where iodocyclization is the key synthetic step. nih.gov This method has been used to prepare over 150 oxa-spirocyclic compounds and could be adapted for the synthesis of the target molecule. nih.gov
| Cyclization Method | Key Features | Potential Application |
| N-Radical Promoted HAT Cyclization | Mild reaction conditions, high functional group tolerance. | Formation of the azepane ring. |
| Iodocyclization | Employs inexpensive reagents, can be performed without protecting groups. | Formation of the oxetane and/or azepane rings. |
These advanced synthetic methodologies provide a robust toolkit for the construction of the challenging this compound scaffold, opening avenues for the exploration of its chemical and biological properties.
Intramolecular Cyclization Reactions
Palladium-Catalyzed Cyclizations
Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spirocycles. A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole formed from a vinyl benzoxazinanone. While this method has been applied to a [4.5] system, the underlying principles of palladium-catalyzed intramolecular cyclization could be adapted for the synthesis of the [3.6] spirocyclic core.
Another relevant palladium-catalyzed method is the Narasaka–Heck reaction, which has been utilized in a cascade sequence involving C–H activation and a [4+2] annulation to produce spirocyclic pyrrolines. This highlights the versatility of palladium catalysis in orchestrating complex cyclization cascades to build spirocyclic systems. The key to adapting these methods would be the design of a suitable acyclic precursor that, upon palladium-catalyzed cyclization, would form the desired 1-oxa-7-azaspiro[3.6]decane skeleton.
Table 1: Examples of Palladium-Catalyzed Synthesis of Oxa-Azaspirocycles
| Entry | Spirocycle System | Catalysts | Key Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | 2-Oxa-7-azaspiro[4.5]decane | Au(I)/Pd(0) | Tandem Cyclization/[4+2] Cycloaddition | 31-97 | 6:1 to >20:1 |
| 2 | Spirocyclic Pyrrolines | Pd(OAc)₂ | Narasaka–Heck/C–H Activation | 44-67 | N/A |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. An example of this strategy is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. This reaction proceeds through the in situ generation of a zwitterionic intermediate from an isocyanide and an acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with a 4-arylidene-isoxazol-5(4H)-one. Although this method yields a different spirocyclic system, it demonstrates the potential of MCRs to rapidly construct oxa-azaspiro scaffolds. The development of an MCR for 1-oxa-7-azaspiro[3.6]decane would require the careful selection of starting materials that can assemble to form the desired seven-membered and four-membered rings around a central spiro-carbon.
Biocatalytic and Enzymatic Transformations for Spirocycle Formation
Biocatalysis has become an increasingly important tool in organic synthesis, offering high selectivity and mild reaction conditions. A pertinent example is the application of a transaminase for the asymmetric synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine. In this process, a prochiral spirocyclic ketone is converted to the corresponding chiral amine with high enantiomeric excess. This demonstrates the feasibility of using enzymes to introduce chirality into oxa-azaspirocyclic systems. For the synthesis of 1-oxa-7-azaspiro[3.6]decane, a biocatalytic approach could be envisioned for the stereoselective formation of a key intermediate or for the resolution of a racemic mixture of the final spirocycle.
Ring Expansion/Contraction Methods for Spirocyclic Construction
Ring expansion and contraction reactions are powerful strategies for the synthesis of cyclic systems that are otherwise difficult to access. While specific applications of these methods for the direct synthesis of the 1-oxa-7-azaspiro[3.6]decane core are not reported, general principles can be considered. For instance, the synthesis of seven-membered oxacycles has been achieved through the ring expansion of smaller rings like cyclopropanes and epoxides. A potential strategy for the target spirocycle could involve the construction of a precursor containing a smaller ring (e.g., a cyclopropane or epoxide) adjacent to the spiro-center, which could then undergo a rearrangement to form the seven-membered azepane ring.
Stereoselective and Asymmetric Synthesis
The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for the synthesis of biologically active molecules.
Catalyst-controlled asymmetric synthesis is a powerful strategy for the enantioselective formation of chiral products. While a specific catalyst-controlled method for 1-oxa-7-azaspiro[3.6]decane has not been described, the principles have been applied to related systems. For instance, the previously mentioned gold and palladium relay catalysis for the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives provides a high level of diastereocontrol that is dictated by the catalytic system. Furthermore, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have been used to synthesize enantioenriched 3-spiropiperidines with excellent enantioselectivity. This suggests that a similar catalyst-controlled intramolecular cyclization of a suitably designed precursor could be a viable approach for the asymmetric synthesis of 1-oxa-7-azaspiro[3.6]decane.
Diastereoselective synthesis aims to control the formation of one diastereomer over others. The aforementioned Au/Pd relay catalytic tandem cyclization for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives is a prime example of a highly diastereoselective method. The reaction achieved diastereomeric ratios ranging from 6:1 to over 20:1. The stereochemical outcome is controlled during the crucial [4+2] cycloaddition step. For the synthesis of a substituted 1-oxa-7-azaspiro[3.6]decane, a diastereoselective approach would be essential to control the relative stereochemistry of any substituents on the spirocyclic core. This could be achieved through substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization, or through reagent control, where a chiral reagent or catalyst directs the formation of a specific diastereomer.
Table 2: Summary of Stereoselective Methods for Related Oxa-Azaspirocycles
| Method | Spirocycle System | Type of Stereocontrol | Key Features |
|---|---|---|---|
| Au/Pd Relay Catalysis | 2-Oxa-7-azaspiro[4.5]decane | Diastereoselective | Tandem cyclization/[4+2] cycloaddition |
| Chiral Phosphoric Acid Catalysis | 3-Spiropiperidines | Enantioselective | Intramolecular aza-Michael cyclization |
| Transaminase Biocatalysis | 1-Oxa-8-azaspiro[4.5]decane | Enantioselective | Asymmetric synthesis of a chiral amine |
Optical Resolution Techniques
The chirality of spirocyclic compounds, including the 1-oxa-7-azaspiro[3.6]decane scaffold, is a critical aspect influencing their biological activity. While direct methods for the optical resolution of 1-Oxa-7-azaspiro[3.6]decane have not been documented, established techniques for analogous azaspirocycles can be considered. These methodologies primarily include:
Chiral Stationary Phase (CSP) Chromatography: This is a widely employed technique for the separation of enantiomers. For spirocyclic amines, columns containing polysaccharide-based chiral selectors, such as cellulose or amylose derivatives, are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.
Diastereomeric Salt Formation: This classical resolution method involves the reaction of the racemic spirocyclic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the spirocyclic amine. Common chiral acids used for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid.
Enzymatic Resolution: Biocatalytic methods offer a high degree of enantioselectivity. Lipases are frequently used to catalyze the acylation of the racemic amine, with one enantiomer reacting at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted enantiomer, which can then be separated. The choice of enzyme, acyl donor, and reaction conditions are critical parameters for the success of this method.
Chemical Derivatization and Functionalization of the 1-Oxa-7-azaspiro[3.6]decane Scaffold
The functionalization of the 1-oxa-7-azaspiro[3.6]decane scaffold is key to modulating its physicochemical and biological properties. Based on the reactivity of similar azaspirocycles, derivatization can be strategically performed at two main sites: the spiro ring system and the nitrogen atom.
Introduction of Varied Substituents on the Spiro Ring System
Modification of the carbon framework of the spirocycle can lead to a diverse range of analogues. While specific examples for the 1-oxa-7-azaspiro[3.6]decane ring are not detailed in the literature, general strategies for functionalizing cyclic ethers and cycloalkanes can be extrapolated. These may include:
Alpha-Functionalization of the Ether Ring: The carbon atoms adjacent to the oxygen atom in the oxetane ring could potentially be functionalized through radical-based reactions or by deprotonation with a strong base followed by reaction with an electrophile. However, the stability of the four-membered oxetane ring would be a significant consideration.
Functionalization of the Azepane Ring: The saturated seven-membered ring offers several positions for substitution. Metal-catalyzed C-H activation could be a powerful tool for introducing functional groups at specific positions, although controlling regioselectivity in a cycloheptane-like system can be challenging. Alternatively, the synthesis could start from pre-functionalized precursors to build the desired substituted spirocyclic scaffold.
Modification of the Nitrogen Atom in the Azaspirocyclic Moiety
The secondary amine in the 1-oxa-7-azaspiro[3.6]decane scaffold is a prime site for a variety of chemical transformations. These modifications are generally well-established in amine chemistry and are expected to be applicable to this spirocycle.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This transformation is useful for introducing carbonyl-containing moieties and can also serve as a protecting group strategy.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the nitrogen atom and an aryl or heteroaryl group.
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to yield more complex N-substituted derivatives.
The following table summarizes the potential derivatization reactions at the nitrogen atom:
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| N-Acylation | Acyl chloride/anhydride | Acyl group |
| N-Arylation | Aryl halide, Pd/Cu catalyst | Aryl group |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |
Synthesis and Characterization of the Acetate Salt Form
The formation of an acetate salt of 1-Oxa-7-azaspiro[3.6]decane would be a straightforward acid-base reaction. The basic nitrogen atom of the azaspirocycle would react with acetic acid to form the corresponding ammonium acetate salt.
Synthesis:
The synthesis would typically involve dissolving the free base form of 1-Oxa-7-azaspiro[3.6]decane in a suitable solvent, such as ethanol or ethyl acetate. A stoichiometric amount of acetic acid, also dissolved in a suitable solvent, would then be added to the solution of the amine. The acetate salt, being more polar, is expected to precipitate out of the solution, especially if a less polar solvent is used. The resulting solid can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.
Characterization:
The successful formation of the acetate salt would be confirmed using a variety of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, a characteristic singlet corresponding to the methyl protons of the acetate counterion would be observed, typically around 2 ppm. The chemical shifts of the protons on the spirocyclic scaffold adjacent to the nitrogen atom would also be expected to shift downfield due to the protonation of the nitrogen.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylate group (COO⁻) of the acetate ion, typically a strong asymmetric stretching vibration around 1600-1550 cm⁻¹ and a weaker symmetric stretching vibration around 1400 cm⁻¹. The N-H stretching vibration of the protonated amine would also be visible.
Melting Point Analysis: The salt form of a compound typically has a distinct and sharper melting point compared to the free base.
Elemental Analysis: This would be used to confirm the elemental composition of the salt and ensure the correct stoichiometry of the spirocyclic cation and the acetate anion.
The table below outlines the expected characterization data for this compound:
| Analytical Technique | Expected Observations |
| ¹H NMR | Singlet for acetate methyl protons (~2 ppm), downfield shift of protons near N⁺-H |
| IR Spectroscopy | Strong C=O stretch (carboxylate) at ~1600-1550 cm⁻¹, N⁺-H stretch |
| Melting Point | Sharp and distinct melting point |
| Elemental Analysis | Conforms to the calculated elemental composition for C₁₀H₁₉NO₃ |
Comprehensive Analytical Characterization and Spectroscopic Investigations
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of 1-Oxa-7-azaspiro[3.6]decane acetate (B1210297) would be established through a combination of advanced spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity, molecular weight, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-Oxa-7-azaspiro[3.6]decane acetate, a suite of NMR experiments would be necessary to assign the chemical shifts and coupling constants for all proton (¹H) and carbon (¹³C) nuclei.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The integration of the signals would correspond to the number of protons of each type. Key expected signals would include those for the methylene groups of the oxetane (B1205548) and azepane rings, as well as a characteristic singlet for the acetate counter-ion.
¹³C NMR: This experiment would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., those bonded to oxygen or nitrogen).
2D NMR Techniques: To unambiguously assign the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons and carbons, allowing for the complete mapping of the molecular framework.
Hypothetical ¹H NMR Data for 1-Oxa-7-azaspiro[3.6]decane Cation: (Note: This table is illustrative due to the lack of published experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.5 - 4.7 | t | 4H | -CH₂-O- |
| 3.0 - 3.2 | m | 4H | -CH₂-N- |
| 1.8 - 2.0 | m | 4H | -CH₂-CH₂-N- |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS)
HRMS is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula.
LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry can be used to analyze the fragmentation pattern of the parent ion. This fragmentation data provides valuable structural information, confirming the connectivity of the spirocyclic system. The primary ion expected in positive ionization mode would be that of the 1-Oxa-7-azaspiro[3.6]decane cation.
Expected Mass Spectrometry Data: (Note: This table is illustrative due to the lack of published experimental data.)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [C₈H₁₆NO]⁺ | 142.1226 | (Not available) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: For this compound, key vibrational bands would be expected for the C-O-C stretch of the oxetane ring, the C-N stretching of the azepane ring, and the characteristic stretches of the acetate counter-ion (C=O and C-O).
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of any stereocenters. This would be particularly valuable for confirming the spirocyclic nature of the molecule.
Chromatographic Methodologies for Purity Profiling and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture.
Purity Assessment: A validated HPLC or UPLC method, typically employing a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer), would be used to determine the purity of the compound. The retention time would be characteristic of the compound under the specific chromatographic conditions.
Method Development: Key parameters to be optimized for a robust method would include the column type, mobile phase composition, flow rate, and detector wavelength (if using a UV detector, although as a saturated heterocycle, it may require an alternative detection method like mass spectrometry or charged aerosol detection).
Illustrative HPLC Method Parameters: (Note: This table is illustrative due to the lack of published experimental data.)
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | (Not available) |
| Flow Rate | 1.0 mL/min |
| Detection | (Not available) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a non-volatile compound such as this compound, derivatization is a crucial prerequisite to enhance its volatility, thereby making it amenable to GC-MS analysis. A common derivatization strategy involves the silylation of the secondary amine, which replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability.
Derivatization Process:
A typical derivatization procedure would involve reacting this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in an appropriate solvent like acetonitrile or pyridine. The reaction mixture is heated to ensure complete derivatization.
GC-MS Analysis:
The resulting TMS-derivatized 1-Oxa-7-azaspiro[3.6]decane is then injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
Expected Findings:
The mass spectrum of the TMS-derivatized 1-Oxa-7-azaspiro[3.6]decane would be expected to show a characteristic molecular ion peak corresponding to the mass of the derivatized compound. Furthermore, a series of fragment ions would be observed, resulting from the predictable fragmentation of the parent molecule in the mass spectrometer. These fragmentation patterns provide a structural fingerprint that aids in the unequivocal identification of the compound.
Hypothetical GC-MS Data for TMS-Derivatized 1-Oxa-7-azaspiro[3.6]decane:
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~12.5 min |
| Expected Molecular Ion (M+) | m/z 229 |
| Key Fragment Ions (m/z) | 214 (M-15), 156, 100, 73 |
This table presents hypothetical data for illustrative purposes.
Methodologies for Assessing Chemical Purity and Stability
Ensuring the chemical purity and long-term stability of this compound is paramount for its potential applications. A combination of chromatographic and spectroscopic methods is employed to establish its purity profile and to monitor its degradation over time under various stress conditions.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and acetonitrile with an appropriate buffer, can effectively separate the main compound from any process-related impurities or degradation products. A photodiode array (PDA) or a UV detector is typically used for detection. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Hypothetical HPLC Purity Analysis Parameters:
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~8.2 min |
This table presents hypothetical data for illustrative purposes.
Stability Studies:
Forced degradation studies are conducted to understand the intrinsic stability of this compound and to identify potential degradation pathways. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light. The samples are then analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products that may have formed.
Hypothetical Forced Degradation Study Conditions and Expected Outcomes:
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Potential hydrolysis of the acetate salt |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Potential hydrolysis of the acetate salt |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Potential oxidation of the amine |
| Thermal Degradation | 80 °C | 7 days | Minimal degradation expected |
| Photostability | ICH Q1B light exposure | 7 days | Minimal degradation expected |
This table presents hypothetical data for illustrative purposes.
The results from these purity and stability studies are crucial for establishing the shelf-life and appropriate storage conditions for this compound, ensuring its quality and integrity over time.
Molecular Interactions and Mechanistic Insights in Vitro and Theoretical Perspectives
Mechanistic Pathways of Action at the Molecular Level (In Vitro)
The molecular mechanism of action for 1-Oxa-7-azaspiro[3.6]decane acetate (B1210297) has not been elucidated in the available literature.
While research exists for other azaspirocyclic compounds with different ring structures (e.g., 1-oxa-8-azaspiro[4.5]decanes), this information is not applicable to the specific 1-Oxa-7-azaspiro[3.6]decane scaffold as per the strict requirements of the query. Further research is required to determine the pharmacological profile of 1-Oxa-7-azaspiro[3.6]decane acetate.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and energetic landscape of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, providing a foundational understanding of the molecule's stability and chemical behavior. youtube.comyoutube.com
The spirocyclic core of 1-Oxa-7-azaspiro[3.6]decane features a seven-membered azepane ring fused to a four-membered oxetane (B1205548) ring. The azepane ring is highly flexible and can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. researchgate.net Computational methods are used to perform a systematic conformational search to identify these stable geometries and calculate their relative energies. nih.gov
A typical DFT study, for instance at the B3LYP/6-311++G(d,p) level of theory, would optimize the geometry of each possible conformer to find the local energy minima on the potential energy surface. mdpi.comscirp.org The results would reveal the most stable (lowest energy) conformation of the spirocycle and the energy barriers for interconversion between different forms. The acetate (B1210297) counter-ion would typically be modeled to understand its interaction with the protonated nitrogen of the azepane ring.
Table 1: Illustrative Conformational Analysis of the 1-Oxa-7-azaspiro[3.6]decane Cation This table presents hypothetical data for the primary conformers of the seven-membered ring, as would be predicted by DFT calculations. Energies are relative to the most stable conformer.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Twist-Chair 1 (TC1) | C2-N7-C8-C9: -75, C5-C6-N7-C8: 110 | 0.00 | 75.3 |
| Twist-Chair 2 (TC2) | C2-N7-C8-C9: 68, C5-C6-N7-C8: -105 | 1.25 | 12.1 |
| Boat 1 (B1) | C2-N7-C8-C9: 115, C5-C6-N7-C8: 112 | 2.50 | 2.0 |
| Chair 1 (C1) | C2-N7-C8-C9: -60, C5-C6-N7-C8: 65 | 3.10 | 0.8 |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. acs.org
For 1-Oxa-7-azaspiro[3.6]decane, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. researchgate.net Analysis of the charge distribution, often visualized through an electrostatic potential map, would highlight the electron-rich regions (negative potential, near the oxygen and protonated nitrogen) and electron-poor regions, guiding predictions of intermolecular interactions. wikipedia.org
Table 2: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data generated from an FMO analysis.
| Parameter | Value (eV) | Description |
| HOMO Energy | -8.5 | Indicates electron-donating capability |
| LUMO Energy | 2.1 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 10.6 | Correlates with chemical stability and low reactivity |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture, molecular modeling and dynamics simulations explore the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1-Oxa-7-azaspiro[3.6]decane, binds to a receptor's active site. wikipedia.orgnih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the binding pocket and scoring them based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, electrostatic interactions). wustl.edu Given that many azaspirocyclic alkaloids interact with receptors or enzymes, docking could be used to generate hypotheses about the biological targets of this compound. nih.govmdpi.com The results would predict a preferred binding pose and estimate the binding affinity.
Table 3: Example Docking Results into a Hypothetical Receptor Active Site This table shows simulated output from a docking study, predicting binding energy and key interactions.
| Docking Software | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Interaction Type |
| AutoDock Vina | -8.2 | ASP-112, TYR-314 | Hydrogen Bond (with N-H) |
| Glide | -7.9 | TRP-85, PHE-289 | Pi-Cation (with N+) |
| HADDOCK | -8.5 | SER-115 | Hydrogen Bond (with Oxetane O) |
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing detailed insight into conformational flexibility. mdpi.comscirp.org An MD simulation of 1-Oxa-7-azaspiro[3.6]decane in a solvent (e.g., water) would reveal the dynamic behavior of the spiro-system. The analysis would show how the azepane ring fluctuates between its various chair and boat conformers and the degree of rigidity of the strained oxetane ring. rsc.org Key metrics like the Root Mean Square Fluctuation (RMSF) can quantify the flexibility of different parts of the molecule, showing which atoms experience the most movement. mdpi.com Such studies have shown that ring systems can exhibit significant internal dynamics, which is crucial for their biological function. arxiv.org
Table 4: Illustrative Root Mean Square Fluctuation (RMSF) Data from an MD Simulation This table provides hypothetical RMSF values, indicating the average atomic fluctuation for different regions of the molecule.
| Molecular Region | Atom Range | Average RMSF (Å) | Implied Flexibility |
| Oxetane Ring | C2-C4, O1 | 0.45 | Low (Rigid) |
| Spiro Carbon | C5 | 0.38 | Very Low (Anchor) |
| Azepane Ring | C6, C8-C10, N7 | 0.95 | High (Flexible) |
| Acetate Ion | - | 1.50 | High (Solvent Exposed) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.org A QSAR model is built using a "training set" of molecules with known activities. tandfonline.com For 1-Oxa-7-azaspiro[3.6]decane, a QSAR study would require synthesizing and testing a library of derivatives with variations in substituents on the azepane or oxetane rings.
Molecular descriptors (numerical representations of chemical information) would be calculated for each derivative. researchgate.net These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., steric fields). neovarsity.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with activity. imist.maresearchgate.net The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding further drug design efforts.
Table 5: Hypothetical Dataset for a QSAR Study of Azaspirodecane Derivatives This table illustrates the data structure for a QSAR analysis, linking molecular descriptors to biological activity.
| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| 1 | -H (acetate salt) | 215.26 | 0.8 | 45.5 | 5.2 |
| 2 | -CH3 | 169.24 | 1.5 | 32.3 | 2.8 |
| 3 | -OH | 171.21 | 0.6 | 52.5 | 8.9 |
| 4 | -Cl | 189.66 | 1.9 | 32.3 | 1.5 |
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational chemistry. mdpi.comnih.gov These models correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.
For oxa-azaspiro compounds, QSAR studies could be instrumental in predicting their potential as therapeutic agents. For instance, research on a series of 1-oxa-4-azaspironenone derivatives has been conducted to explore their anticancer effects. nih.gov While the specific QSAR models are not detailed, the study involved designing and synthesizing derivatives with varying substituents to establish a relationship between their chemical structures and their cytotoxicity against cancer cell lines. nih.gov
The general process for developing a predictive QSAR model for a class of compounds like oxa-azaspirodecane acetates would involve the following steps:
Data Set Selection: A series of structurally related oxa-azaspirodecane derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or receptor binding) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
A hypothetical QSAR study on a series of oxa-azaspiro compounds might yield data that can be presented as follows:
Table 1: Hypothetical QSAR Data for a Series of Oxa-Azaspiro Derivatives
| Compound | Biological Activity (log 1/IC₅₀) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Surface Area) |
| Derivative 1 | 5.2 | 2.1 | 3.5 | 150.2 |
| Derivative 2 | 5.8 | 2.5 | 3.1 | 162.5 |
| Derivative 3 | 4.9 | 1.8 | 4.2 | 145.8 |
| Derivative 4 | 6.1 | 2.9 | 2.8 | 170.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 1-Oxa-7-azaspiro[3.6]decane acetate.
The resulting QSAR equation would allow researchers to predict the biological activity of novel oxa-azaspiro[3.6]decane acetate analogs before undertaking their synthesis, thereby saving time and resources.
Identification of Key Molecular Descriptors Influencing Interactions
A critical aspect of computational analysis is the identification of key molecular descriptors that govern the interaction of a ligand with its biological target. These descriptors provide a deeper understanding of the SAR and guide the design of molecules with improved affinity and selectivity.
For the class of oxa-azaspiro compounds, several types of molecular descriptors are likely to be important for their biological activity:
Electronic Descriptors: These describe the electron distribution within the molecule. For instance, the partial charges on the oxygen and nitrogen atoms of the spirocyclic core are crucial for forming hydrogen bonds or electrostatic interactions with receptor sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's reactivity. mdpi.com
Steric/Topological Descriptors: These relate to the size and shape of the molecule. The spirocyclic nature of these compounds imparts a rigid three-dimensional structure. nih.gov Descriptors such as molecular volume, surface area, and specific shape indices would be critical in determining how well the molecule fits into the binding pocket of a target protein.
Studies on related heterocyclic compounds have shown the importance of such descriptors. For example, in the development of ligands for the sigma-1 receptor, the spatial arrangement of hydrophobic and hydrogen-bonding groups is a key determinant of binding affinity. nih.gov A study on 1-oxa-8-azaspiro[4.5]decane derivatives highlighted that their affinity for the sigma-1 receptor was in the nanomolar range, suggesting a strong interaction governed by specific molecular features. nih.gov
Table 2: Potentially Important Molecular Descriptors for this compound
| Descriptor Type | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | Partial Atomic Charges | Governs electrostatic interactions and hydrogen bonding with the target. |
| Dipole Moment | Influences overall polarity and solubility. | |
| HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and potential for charge transfer interactions. mdpi.com | |
| Steric/Topological | Molecular Volume/Surface Area | Determines the fit within the binding site of a biological target. |
| Spiro-atom Configuration | The specific stereochemistry can lead to enantioselective binding. | |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
Note: This table is a generalized representation of descriptors that would be relevant in a computational study of this compound.
Prospective Research Applications and Future Directions Non Clinical Focus
Utility as a Synthetic Intermediate for Advanced Organic Molecules
The structural rigidity and defined stereochemistry of spirocycles make them valuable building blocks in organic synthesis. Should 1-Oxa-7-azaspiro[3.6]decane acetate (B1210297) be synthesized, its utility as a synthetic intermediate would depend on the reactivity of its functional groups—the acetate and the secondary amine within the azaspiro-decane core. The oxetane (B1205548) ring also presents a unique structural feature that could be exploited in further chemical transformations.
Future research could explore:
Modification of the Acetate Group: Hydrolysis to the corresponding alcohol would provide a handle for further functionalization, such as oxidation to a ketone or conversion to other ester or ether derivatives.
Functionalization of the Amine: The secondary amine could be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby building molecular complexity.
Ring-Opening Reactions: The strained oxetane ring could potentially undergo regioselective ring-opening reactions under specific conditions, providing access to more complex, non-spirocyclic structures.
Development of Chemical Probes and Tools for Biological Research
The development of chemical probes from 1-Oxa-7-azaspiro[3.6]decane acetate would first require an understanding of its inherent biological activity, which is currently unknown. If a biologically relevant target is identified, the scaffold could be elaborated to create probes for studying biological processes. This would involve the introduction of reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. The spirocyclic core could serve to orient these functionalities in a specific three-dimensional arrangement.
Novel Scaffold Design in Combinatorial Chemistry Libraries
Spirocyclic scaffolds are highly sought after in the design of combinatorial libraries for drug discovery due to their ability to explore three-dimensional chemical space. rsc.org The 1-oxa-7-azaspiro[3.6]decane core offers a unique and rigid framework. If synthetic routes to this scaffold are developed, it could be used as a template for the creation of diverse libraries of compounds. By varying the substituents on the azaspiro-decane ring system, a large number of distinct molecules could be generated and screened for biological activity.
Exploration of Green Chemistry Principles in Spirocycle Synthesis
The synthesis of spirocycles can often involve multi-step processes with significant waste generation. Future research into the synthesis of this compound could focus on applying green chemistry principles. This would entail:
Developing catalytic methods to improve atom economy.
Utilizing environmentally benign solvents and reagents.
Designing one-pot or tandem reactions to reduce the number of synthetic steps and purification processes.
For instance, exploring photocatalysis or other energy-efficient activation methods could provide more sustainable synthetic pathways. rsc.org
Opportunities for Innovation in Spirocyclic System Design and Methodology
The synthesis of the 1-oxa-7-azaspiro[3.6]decane ring system itself presents an opportunity for methodological innovation. The construction of the spirocyclic junction, particularly with the inclusion of an oxetane ring, is a synthetic challenge. Developing novel and efficient synthetic strategies for this and related spirocyclic systems would be a significant contribution to the field of organic chemistry. Such methodologies could then be applied to the synthesis of a broader range of complex spirocyclic molecules with potential applications in various fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Oxa-7-azaspiro[3.6]decane acetate, and what regulatory considerations apply?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation, using precursors like piperidine derivatives and acetates. Regulatory compliance under frameworks like the U.S. TSCA (Toxic Substances Control Act) requires adherence to reporting and recordkeeping rules for new chemical substances . Researchers should document reaction conditions (e.g., solvent selection, catalysts) and characterize intermediates via NMR or LC-MS to validate structural integrity. Safety protocols for handling reactive intermediates (e.g., acylating agents) must align with OSHA guidelines for protective equipment and waste disposal .
Q. How can researchers optimize the extraction and purification of this compound from complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) using ethyl acetate (EA) as an eluent is effective, as demonstrated in hydrolyzed urine sample protocols . Decane can be added as a "keeper" during solvent evaporation to minimize volatility-related losses . For purification, column chromatography with nonpolar solvents (e.g., hexane/EA gradients) is recommended. Researchers should validate recovery rates using spiked samples and GC-MS analysis, ensuring detection limits align with the compound’s low µg/kg range observed in similar esters .
Q. What analytical techniques are suitable for quantifying this compound in environmental or biological samples?
- Methodological Answer : Headspace gas chromatography (HS-GC) with flame ionization detection (FID) is ideal for volatile analogs like decane derivatives . For non-volatile fractions, LC-MS/MS with electrospray ionization (ESI+) provides high sensitivity. System suitability tests should include decane as a reference solvent to ensure column performance and minimize interference . Calibration curves must account for matrix effects, particularly in biological samples where co-eluting esters (e.g., hexenyl acetates) may complicate quantification .
Advanced Research Questions
Q. How do solvent polarity and surface tension influence the stability of this compound in experimental setups?
- Methodological Answer : Solvent interactions can be assessed using the MATH test (Microbial Adhesion to Hydrocarbons), comparing electron donor (e.g., ethyl acetate) and nonpolar solvents (e.g., decane) . For stability studies, monitor degradation kinetics under varying conditions (pH, temperature) via accelerated aging tests. Hydrophobic solvents like decane may enhance stability by reducing hydrolysis, while polar solvents (e.g., methanol) could accelerate ester cleavage. Data contradictions in solubility profiles should be resolved by repeating experiments with controlled humidity and inert atmospheres .
Q. What strategies can resolve contradictions in data regarding the compound’s reactivity in catalytic systems or biological models?
- Methodological Answer : Contradictions often arise from impurities or solvent residues. Perform blank experiments to identify interference sources (e.g., residual ethyl acetate in SPE eluates ). For biological assays, use cell immobilization techniques to isolate the compound’s effects from matrix interactions . Statistical tools like principal component analysis (PCA) can differentiate experimental noise from true reactivity trends. Cross-validate results using orthogonal methods (e.g., comparing GC and LC-MS data) .
Q. How can researchers design experiments to study the compound’s interactions with hydrophobic interfaces or lipid bilayers?
- Methodological Answer : Utilize Langmuir-Blodgett troughs to measure surface pressure-area isotherms, incorporating decane as a nonpolar phase to mimic lipid environments . Fluorescence quenching assays with hydrophobic probes (e.g., pyrene) can quantify partition coefficients. For cellular studies, employ immobilized yeast cells to assess membrane permeability, referencing protocols for ethanol production . Control experiments should include surfactants to distinguish between passive diffusion and active transport mechanisms.
Q. What advanced computational methods are applicable for predicting the compound’s behavior in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations can model spirocyclic transition states and predict regioselectivity in ring-opening reactions. Molecular dynamics (MD) simulations using software like GROMACS can explore solvent interactions (e.g., decane vs. ethyl acetate) and stability in aqueous solutions . Validate predictions with experimental data from kinetic studies and spectroscopic characterization (e.g., IR for hydrogen bonding interactions) .
Data Presentation and Validation
Q. How should researchers present and statistically validate data on this compound in publications?
- Methodological Answer : Follow IUPAC guidelines for chemical nomenclature and SI units . Use tables to compare extraction efficiencies (e.g., SPE recovery rates ) and figures to illustrate degradation kinetics. For statistical validation, apply t-tests or ANOVA to replicate measurements, ensuring p-values <0.05. Large datasets (e.g., GC-MS chromatograms) should be archived as supplementary materials with metadata on instrument parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
